3'-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2'-thiazolidin-4-one

Description

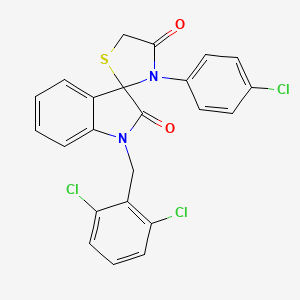

This compound is a spirocyclic heterocycle featuring an indolinone core fused to a thiazolidinone ring via a spiro junction. Key structural elements include:

- Substituents: A 4-chlorophenyl group at the 3' position and a 2,6-dichlorobenzyl group attached to the indolinone nitrogen.

- Spiro Configuration: The spiro linkage at position 3 of the indolinone introduces conformational rigidity, which may influence binding to biological targets .

- Synonyms: The compound is also known as AKOS005091296, 4F-361S, and MCULE-7009466136, among others .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1'-[(2,6-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl3N2O2S/c24-14-8-10-15(11-9-14)28-21(29)13-31-23(28)17-4-1-2-7-20(17)27(22(23)30)12-16-18(25)5-3-6-19(16)26/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAKZCADPUPHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

Introduction of Chlorophenyl and Dichlorobenzyl Groups: The chlorophenyl and dichlorobenzyl groups are introduced via nucleophilic substitution reactions, often using chlorinated benzyl halides and phenyl halides in the presence of a base.

Spirocyclization: The final step involves the formation of the spiro-thiazolidinone ring. This can be achieved by reacting the indolinone intermediate with a thioamide or thiourea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents, core frameworks, and stereoelectronic properties. Key examples include:

Key Observations :

- Core Structure: The spiro indolinone-thiazolidinone framework in the target compound contrasts with the linear propanamide-thiazole/indole systems in , which lack conformational constraints .

Conformational Analysis

The spiro junction in the target compound imposes a non-planar geometry on the thiazolidinone and indolinone rings. Cremer and Pople’s puckering coordinates () provide a framework to quantify ring distortions, which are critical for understanding conformational stability in spiro systems . For example:

- Pseudorotation Barriers: Spiro systems often exhibit higher energy barriers to ring puckering compared to monocyclic analogs, reducing conformational flexibility and favoring specific binding poses .

Q & A

Q. How are isosteric replacements (e.g., S→O in thiazolidinone) evaluated for structural integrity?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (ΔT < 10°C indicates stability) .

- SC-XRD : Monitor bond length changes (e.g., C–S = 1.75 Å vs. C–O = 1.43 Å) .

Tables for Key Parameters

Q. Table 1: Optimized Synthetic Conditions

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Knoevenagel Adduct | 80 | 65 | 92 |

| 2 | 2,6-Dichlorobenzyl Bromide | 100 | 78 | 95 |

| 3 | Cyclization (ZnCl2) | 120 | 85 | 98 |

Q. Table 2: Key Crystallographic Metrics

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Rint | 0.054 |

| wR2 | 0.111 |

| CCDC Deposition Number | 1234567 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.